molecular formula C10H13NO2 B8052594 2-(Dimethylamino)-6-methoxybenzaldehyde

2-(Dimethylamino)-6-methoxybenzaldehyde

Cat. No.: B8052594
M. Wt: 179.22 g/mol
InChI Key: JMUWDQWKJAYIQB-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-methoxybenzaldehyde is an organic compound characterized by a benzene ring substituted with a dimethylamino group at the second position and a methoxy group at the sixth position, along with an aldehyde group at the first position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,6-dimethoxybenzaldehyde as the starting material.

  • De-protection: The protecting group is then removed to yield the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using controlled reaction conditions to ensure purity and yield.

  • Continuous Flow Process: For large-scale production, a continuous flow process may be employed to enhance efficiency and consistency.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can undergo reduction reactions, particularly at the aldehyde group.

  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: 2-(Dimethylamino)-6-methoxybenzoic acid.

  • Reduction: 2-(Dimethylamino)-6-methoxybenzyl alcohol.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-6-methoxybenzaldehyde finds applications in:

  • Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Used in the study of enzyme inhibitors and as a fluorescent probe.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: Employed in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino group enhances its ability to bind to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 2-(Dimethylamino)ethanol: A compound with a similar dimethylamino group but different functional groups.

  • 2-(Dimethylamino)ethyl methacrylate: Another compound with a dimethylamino group, used in polymer production.

Uniqueness: 2-(Dimethylamino)-6-methoxybenzaldehyde is unique due to its combination of functional groups, which allows for diverse chemical reactivity and applications compared to similar compounds.

Properties

IUPAC Name

2-(dimethylamino)-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-5-4-6-10(13-3)8(9)7-12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUWDQWKJAYIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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